molecular formula C20H12O2 B196078 Benzo(a)pyrene-9,10-diol CAS No. 57303-98-7

Benzo(a)pyrene-9,10-diol

Cat. No.: B196078
CAS No.: 57303-98-7
M. Wt: 284.3 g/mol
InChI Key: UMJIZEKULDXYAK-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-9,10-diol (CAS Number: 57303-98-7) is a dihydrodiol metabolite of the prominent environmental pollutant and procarcinogen Benzo[a]pyrene (BaP) . With the molecular formula C20H12O2 and a molecular weight of 284.31 g/mol , this compound serves as a critical reference standard in toxicological and metabolic studies. Researchers utilize this compound to investigate the complex metabolic activation pathway of BaP, which is a key mechanism behind the carcinogenicity of tobacco smoke and charbroiled foods . The metabolic activation of the parent compound, Benzo[a]pyrene, is a multi-step process initiated by cytochrome P450 enzymes (CYP1A1) and epoxide hydrolase, ultimately leading to the formation of highly reactive diol epoxide metabolites . These ultimate carcinogens, such as Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), are known to covalently bind to DNA, forming bulky adducts primarily with guanine bases . This DNA binding causes helical distortions and mutations, particularly in critical genes like the tumor suppressor p53, leading to genetic instability and cancer initiation . Studying intermediates like this compound is essential for understanding the balance between metabolic activation and detoxification pathways, which determines tissue-specific susceptibility to BaP-induced carcinogenesis . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[a]pyrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJIZEKULDXYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205926
Record name Benzo(a)pyrene, 9,10-dihydroxy-
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Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57303-98-7
Record name Benzo[a]pyrene-9,10-diol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-9,10-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene, 9,10-dihydroxy-
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Record name BENZO(A)PYRENE-9,10-DIOL
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Enzymatic Formation and Upstream Metabolic Pathways of Benzo a Pyrene 9,10 Diol

The formation of Benzo(a)pyrene-9,10-diol is a multi-step metabolic process originating from the procarcinogen Benzo(a)pyrene (B[a]P). nih.govmdpi.com This biotransformation is primarily carried out by two families of enzymes: cytochrome P450 monooxygenases (CYPs) and epoxide hydrolase. nih.govnih.gov

The upstream metabolic pathway begins with the parent compound, Benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). mdpi.com The initial and rate-limiting step involves the oxidation of B[a]P by CYP enzymes. nih.gov Several isoforms of cytochrome P450, notably CYP1A1 and CYP1B1, are responsible for catalyzing the epoxidation of the B[a]P molecule. nih.govoup.com This reaction introduces an epoxide group across the 9 and 10 carbons of the pyrene (B120774) structure, forming the reactive intermediate Benzo(a)pyrene-9,10-epoxide. oup.comnih.gov This epoxide is one of several possible arene oxides that can be formed during B[a]P metabolism. oup.com

Comparative Analysis of Benzo a Pyrene 9,10 Diol Formation Kinetics with Other Dihydrodiols E.g., Benzo a Pyrene 7,8 Diol

The metabolic activation of Benzo(a)pyrene (B[a]P) can proceed through several parallel pathways, leading to the formation of various dihydrodiol metabolites, including Benzo(a)pyrene-9,10-diol and Benzo(a)pyrene-7,8-diol (B196081). nih.gov The kinetics of the formation of these dihydrodiols are dependent on the specific cytochrome P450 (CYP) enzymes involved. nih.govresearchgate.net Research using recombinant human P450 enzymes has provided detailed findings on the comparative rates at which these metabolites are produced.

Studies have shown that different CYP isoforms exhibit distinct efficiencies and specificities in metabolizing B[a]P into its various dihydrodiols. oup.comnih.gov For instance, when B[a]P is incubated with human P450 enzymes and microsomal epoxide hydrolase (mEH), CYP1A1 is significantly more active in producing both the 9,10-diol and the 7,8-diol compared to CYP1A2 and CYP1B1. researchgate.net While CYP1B1 produces detectable levels of both diols, CYP1A2 activity towards diol formation is often below the limit of detection. oup.comresearchgate.net The rate of 7,8-diol formation by human P450 1A1 has been measured at 0.38 nmol/min/nmol P450, compared to 0.17 nmol/min/nmol P450 for human P450 1B1. oup.com

The table below summarizes the comparative formation rates of B[a]P dihydrodiols by major human CYP enzymes.

Table 1: Comparative Formation Rates of B[a]P Dihydrodiols by Human CYP Isoforms
MetaboliteCYP1A1 Rate (nmol/min/nmol P450)CYP1A2 Rate (nmol/min/nmol P450)CYP1B1 Rate (nmol/min/nmol P450)
This compound0.29< L.O.D.0.18
Benzo(a)pyrene-7,8-diol0.38< L.O.D.0.17

*L.O.D. = Limit of Detection. Data sourced from studies with recombinant human P450s supplemented with microsomal epoxide hydrolase. oup.comresearchgate.net

The following table presents data on the formation rates of dihydrodiols by these CYP1A1 variants.

Table 2: Formation Rates of B[a]P Dihydrodiols by Human CYP1A1 Variants
MetaboliteCYP1A1.1 (Wild-Type) Rate (pmol/min/pmol CYP)CYP1A1.2 Rate (pmol/min/pmol CYP)CYP1A1.4 Rate (pmol/min/pmol CYP)
This compound0.330.260.43
Benzo(a)pyrene-7,8-diol0.490.260.46

Data derived from incubations with recombinant human CYP1A1 variants and supplemented epoxide hydrolase. oup.com

These research findings highlight that the formation kinetics of this compound are closely linked to and competitive with the formation of other metabolites like Benzo(a)pyrene-7,8-diol. The specific CYP450 isoform present, as well as its genetic variant, plays a crucial role in determining the relative production rates of these different dihydrodiols from the parent Benzo(a)pyrene compound. researchgate.netnih.gov

Further Metabolic Transformations and Derived Species of Benzo a Pyrene 9,10 Diol

Formation of "Reverse Bay Region Diol Epoxides" from Benzo(a)pyrene-9,10-diol

The conversion of BaP-9,10-diol to its corresponding epoxide is a critical step in this alternative metabolic cascade. The resulting products are known as this compound-7,8-epoxides or "reverse diol epoxides."

Enzymatic Systems Mediating Epoxidation of the 9,10-Dihydrodiol

The metabolic activation of benzo(a)pyrene begins with an initial epoxidation at either the 7,8 or 9,10 position, a reaction catalyzed primarily by cytochrome P450 enzymes, specifically isozymes CYP1A1, CYP1A2, and CYP1B1. oup.comnih.gov The resulting BaP-9,10-epoxide is then hydrated by microsomal epoxide hydrolase to form BaP-9,10-diol. oup.comnih.gov

A second epoxidation, also mediated by cytochrome P450 enzymes, converts the BaP-9,10-diol into a "reverse diol epoxide" by adding an epoxide group across the 7,8-double bond. nih.gov Research has also demonstrated this enzymatic capability in microbial systems; the fungus Cunninghamella elegans is capable of oxidizing (+/-)-trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene into diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides. pnas.orgnih.gov

Structural and Stereochemical Characterization of this compound-7,8-epoxides

The epoxidation of BaP-9,10-diol can result in different stereoisomers. These are characterized by the spatial relationship between the epoxide oxygen and the hydroxyl groups. The isomers are designated as syn when the epoxide oxygen is on the same side of the pyrene (B120774) plane as the benzylic hydroxyl group, and anti when it is on the opposite side. researchgate.net

For the reverse diol epoxide pathway, this results in two primary diastereomers:

anti-BaP-9,10-diol-7,8-epoxide (rev-BPDE) : In this configuration, the epoxide group is trans to the benzylic 10-hydroxyl group. The specific enantiomer is named 9S,10R-dihydroxy-7R,8S-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene. oup.comdoi.org

syn-BaP-9,10-diol-7,8-epoxide : In this configuration, the epoxide group is cis to the benzylic 10-hydroxyl group.

The existence of these stereoisomers has been confirmed through the use of synthetic racemic syn- and anti- reverse diol epoxides in metabolic studies. oup.comnih.gov Studies involving the fungus Cunninghamella elegans have further confirmed the formation of these diastereomeric epoxides from the 9,10-diol precursor. nih.gov

Research on the Yield and Specificity of Reverse Diol Epoxide Generation

The reverse diol epoxide pathway is generally considered a minor route of benzo(a)pyrene metabolism in mammals compared to the bay region pathway. oup.comnih.gov Research using rat liver microsomes did not conclusively detect products indicative of reverse diol epoxide formation from racemic BaP-9,10-diol, suggesting a low yield. oup.comnih.gov Furthermore, racemic BaP-9,10-diol was found to be non-tumorigenic in mouse skin tests, and the reverse diol epoxide is considered noncarcinogenic. oup.comnih.govdoi.org

However, analysis of human urinary metabolites provides direct evidence for this pathway's activity. Studies quantifying the enantiomeric tetraol hydrolysis products in the urine of smokers and non-smokers found that the bay region pathway accounted for approximately 64-68% of the total, implying that the reverse diol epoxide pathway is responsible for the remaining 32-36%. nih.gov This demonstrates a significant, albeit secondary, contribution to BaP metabolism in humans.

Interestingly, the specificity of this pathway is substrate-dependent. While the bay region pathway dominates for BaP in humans (about 78% of tetraols), the opposite is true for the related, non-carcinogenic polycyclic aromatic hydrocarbon phenanthrene, where the reverse diol epoxide pathway accounts for over 96% of its corresponding tetraol metabolites in smokers' urine. nih.govaacrjournals.org

Hydrolysis Products of this compound-7,8-epoxides: Tetraols

The diol epoxides formed from BaP-9,10-diol are reactive and readily hydrolyzed in aqueous environments to form more stable products known as tetraols. pnas.orgnih.gov

Detection and Stereoisomeric Analysis of Derived Tetraols (e.g., BaP-7,8,9,10-tetraol)

The hydrolysis of the syn- and anti-BaP-9,10-diol-7,8-epoxides yields corresponding BaP-7,8,9,10-tetraol stereoisomers. nih.gov The specific stereochemistry of the resulting tetraol is dictated by the precursor diol epoxide. For instance, studies with Cunninghamella elegans identified two tetraol metabolites from the hydrolysis of the reverse diol epoxides:

(±)-7β,8α,9α,10β-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene

(±)-7β,8α,9β,10α-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene nih.gov

In human studies, the detection and analysis of these tetraols from urine provide a window into metabolic pathway activity. Advanced analytical techniques are required for their quantification. The process typically involves enzymatic treatment of urine with β-glucuronidase and sulfatase, enrichment of the tetraols using solid-phase extraction, and chemical derivatization (e.g., silylation) to improve volatility and detection. nih.govnih.govacs.org Final analysis is often performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org

Crucially, chiral high-performance liquid chromatography (HPLC) can be employed to separate the specific enantiomers of BaP-7,8,9,10-tetraol, allowing researchers to distinguish between tetraols originating from the bay region pathway versus the reverse diol epoxide pathway. nih.govaacrjournals.org

Utility of Tetraols as Research Biomarkers of Pathway Activity

The stable tetraol hydrolysis products serve as effective and reliable biomarkers for assessing exposure to benzo(a)pyrene and quantifying the activity of its metabolic activation pathways. nih.govoregonstate.edu The measurement of BaP-tetraols in human urine provides a direct assessment of an individual's metabolic processing of the parent compound. nih.govacs.org

The ability to separate and quantify the specific tetraol enantiomers is particularly useful. By determining the ratio of tetraols derived from the bay region diol epoxide versus the reverse diol epoxide, researchers can directly probe the relative importance of these two pathways in human subjects. nih.govaacrjournals.org For example, the finding that the bay-region-derived tetraol is the major isomer for BaP in human urine provides strong support for the dominance of that pathway in human carcinogenesis. nih.gov The rapid appearance of tetraols in plasma following exposure demonstrates their utility as biomarkers for recent metabolic activation of polycyclic aromatic hydrocarbons. nih.gov

Contrasting Metabolic Fates and Biological Reactivity with Benzo(a)pyrene-7,8-diol-9,10-epoxide Precursors

The metabolic processing of benzo(a)pyrene (B[a]P) can proceed through several pathways, with the formation of dihydrodiols at different positions on the molecule being a critical step. The fates of these diols, particularly the this compound (B[a]P-9,10-diol) and benzo(a)pyrene-7,8-diol (B196081) (B[a]P-7,8-diol), diverge significantly, leading to vastly different biological consequences. The B[a]P-7,8-diol is the well-established precursor to the ultimate carcinogen, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). asm.orgmdpi.com In contrast, the pathway involving B[a]P-9,10-diol is generally considered a detoxification route or a minor pathway in terms of generating highly reactive, carcinogenic species.

The metabolic activation of B[a]P to its ultimate carcinogenic form, BPDE, is a three-step enzymatic process. asm.orgwikipedia.org This involves the initial oxidation by cytochrome P450 (CYP) enzymes to form B[a]P-7,8-epoxide, followed by hydrolysis via epoxide hydrolase to yield B[a]P-7,8-diol. oup.comoup.com This diol is then further oxidized by CYP enzymes, primarily from the CYP1A and CYP1B subfamilies, to form the highly reactive BPDE. oup.comnih.gov This diol epoxide readily binds to DNA, forming adducts that can lead to mutations and initiate cancer. mdpi.comnih.govsmolecule.com

The formation of B[a]P-9,10-diol follows a similar initial sequence but at the 9,10-position of the benzo ring. While it is also a metabolite of B[a]P, its subsequent metabolic transformations and the reactivity of its derived species are markedly different from those of the 7,8-diol pathway. ontosight.ainih.gov

Differences in the Extent of Further Metabolism and Reactive Intermediate Generation

A crucial distinction between the two pathways lies in the extent of further metabolism and the nature of the reactive intermediates produced. The B[a]P-7,8-diol is an efficient substrate for further oxidation by CYP enzymes to produce the highly mutagenic BPDE. oup.comnih.gov Studies have shown that the number of mutations induced is significantly higher when B[a]P-7,8-diol is used as the substrate compared to B[a]P itself. nih.gov BPDE is exceptionally reactive, readily forming covalent bonds with nucleophilic sites in cellular macromolecules like DNA, RNA, and proteins. oup.comsmolecule.com This high reactivity is central to its carcinogenic mechanism. nih.govsmolecule.com

In stark contrast, B[a]P-9,10-diol is a poor substrate for the generation of highly reactive intermediates. Research indicates that trans-dihydrodiols at the 4,5- or 9,10-positions exhibit little to no mutagenic activity, either with or without further metabolic activation by monooxygenase systems. nih.gov While the formation of a 9,10-diol-epoxide is theoretically possible, it is considered far less biologically active and carcinogenic than BPDE, which originates from the "bay region" of the molecule. ontosight.ainih.gov The formation of phenols and quinones is often considered a detoxification pathway, and while B[a]P-9,10-diol can be further metabolized, it does not typically lead to the formation of an ultimate carcinogen with the potency of BPDE. oup.com

Table 1: Comparative Biological Reactivity of Diol Pathways
FeatureBenzo(a)pyrene-7,8-diol PathwayThis compound Pathway
Primary Reactive IntermediateBenzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). mdpi.comnih.govGenerally considered to not produce highly reactive intermediates. nih.gov
Mutagenic Activity of DiolHigh; serves as a potent premutagen. nih.govLittle to no mutagenic activity observed. nih.gov
DNA Adduct FormationBPDE readily forms stable and depurinating DNA adducts, primarily with guanine (B1146940). nih.govsmolecule.comNot a significant pathway for the formation of potent DNA-reactive metabolites. ontosight.ai
Role in CarcinogenesisConsidered the major pathway for B[a]P-induced carcinogenesis. mdpi.comresearchgate.netLargely viewed as a detoxification pathway. oup.com

Comparative Analysis of the Contribution of 9,10-diol Pathway to Overall Benzo(a)pyrene Metabolism

In some tissues, the formation of B[a]P-9,10-diol can be a major metabolic route. For instance, in short-term organ cultures of rat tracheas, B[a]P-9,10-dihydrodiol was identified as the major metabolite, with smaller quantities of B[a]P-7,8-dihydrodiol being formed. aacrjournals.org This suggests that in certain respiratory tissues, the 9,10-diol pathway can be quantitatively significant, even if it represents a detoxification route. aacrjournals.org

However, studies using liver microsomes from various rodent species show different patterns. While microsomal preparations generally produce significant amounts of diols, the ratio between the 7,8-diol and 9,10-diol can vary. karger.com For example, one study found that hamster liver microsomes produced the greatest proportion of total diols, while mouse microsomes produced the least. karger.com In comparative studies of fish and rat liver microsomes, a greater proportion of B[a]P was converted to B[a]P-7,8-diol in fish compared to rats, which helps explain differences in DNA binding and carcinogenicity between the species. nih.gov

The activity of specific enzymes also dictates the metabolic flow. Cytochrome P450 1B1, for example, metabolizes B[a]P along the pathway to the ultimate carcinogen (via the 7,8-diol) at rates much higher than P450 1A2 but less than P450 1A1. oup.comresearchgate.net The presence and activity of these different enzymes in a given tissue will therefore determine the balance between the toxification pathway (7,8-diol) and detoxification pathways, which include the formation of the 9,10-diol and various phenols and quinones. oup.comontosight.ai

Table 2: Relative Formation of Benzo(a)pyrene Diols in Different Systems
Biological SystemMetabolite Profile ObservationReference
Rat Trachea Organ CultureThe major metabolite was 9,10-dihydrodiol, with smaller amounts of 7,8-dihydrodiol. aacrjournals.org
Rat Liver MicrosomesProduced a higher proportion of total metabolites as diols (32.8%) compared to mouse. The 7,8-diol amount was roughly equivalent to the mouse. karger.com
Mouse Liver MicrosomesProduced the lowest proportion of diols (20.6%) compared to rat and hamster. karger.com
Hamster Liver MicrosomesProduced the highest proportion of diols (38.9%) among the three rodent species tested. The 7,8-diol was the least abundant among the three. karger.com
Fish (English sole, Starry flounder) Liver MicrosomesA greater proportion of B[a]P was converted to B[a]P 7,8-diol compared to rat liver microsomes. nih.gov

Molecular Interactions and Mechanistic Research Implications of Benzo a Pyrene 9,10 Diol and Its Metabolites

Formation of Adducts with Cellular Macromolecules

The metabolic activation of benzo(a)pyrene-9,10-diol to its diol epoxide derivatives is a critical step in its mechanism of toxicity. These electrophilic epoxides readily react with nucleophilic sites on cellular macromolecules, such as DNA and proteins, to form stable and unstable adducts. mdpi.com The formation of these adducts can disrupt normal cellular processes, leading to genotoxicity and tumorigenesis. nih.gov

Research on DNA Adducts Derived from this compound-7,8-epoxides

The interaction of benzo(a)pyrene-7,8-diol-9,10-epoxides (BPDE) with DNA has been a central focus of research into the carcinogenicity of polycyclic aromatic hydrocarbons. BPDE exists as four stereoisomers, with the (+)-anti-BPDE isomer being the most mutagenic and carcinogenic, and the one formed in the highest amounts in vivo. pnas.org This isomer, along with others, covalently binds to DNA, primarily through the C-10 position of the epoxide ring to the exocyclic amino groups of purine (B94841) bases. mdpi.comresearchgate.net

The reaction between BPDE and DNA nucleosides can result in two stereochemical conformations: cis and trans adducts. This refers to the relationship between the newly formed covalent bond to the nucleobase and the hydroxyl group at the C-9 position of the benzo(a)pyrene moiety.

Initial studies revealed that the alkylation of DNA by anti-BPDE predominantly forms trans adducts. pnas.org Under low salt conditions, approximately 98% of the exocyclic amino adducts formed with DNA are in the trans conformation. pnas.orgresearchgate.net However, the presence of halide ions, such as chloride, can catalyze the formation of cis adducts. pnas.orgresearchgate.net This is proposed to occur via an S\textsubscriptN1 attack of the halide ion on the carbocation intermediate of BPDE, forming a trans halohydrin, which then undergoes an S\textsubscriptN2 attack by the DNA, resulting in a cis adduct. pnas.orgresearchgate.net

The ratio of cis to trans adducts is significant as it can influence the biological consequences of the DNA damage. For instance, cis adducts of BPDE have been shown to be more mutagenic than their trans counterparts in certain experimental systems. acs.org Research has demonstrated that while G→T base substitutions are the most common mutation for both adduct types, cis-opened deoxyguanosine adducts tend to lead to a higher proportion of G→C transversions compared to trans-opened adducts. nih.gov

Table 1: Factors Influencing the Ratio of cis to trans BPDE-DNA Adducts

FactorEffect on Adduct FormationReference
Salt Concentration Increasing salt concentration (e.g., NaCl, MgCl₂) increases the proportion of cis adducts. researchgate.net
Halide Ions Halide ions (e.g., Cl⁻, I⁻) catalyze the formation of cis adducts. pnas.orgresearchgate.net
Nucleic Acid Structure The strong preference for trans adduct formation is more pronounced with duplex DNA compared to single-stranded structures like poly(G). researchgate.net
Nucleoside Target Deoxyadenosine adducts tend to have a higher proportion of the cis conformation compared to deoxyguanosine adducts under the same conditions. researchgate.net

Extensive research has identified the primary sites of DNA alkylation by BPDE. The major target is the exocyclic N² amino group of deoxyguanosine (dG). nih.govpnas.org This dG adduct is the most abundant and is considered a major contributor to the mutagenic and carcinogenic effects of benzo(a)pyrene. nih.govpnas.org

In addition to deoxyguanosine, BPDE also forms adducts with other DNA bases, although typically to a lesser extent. These minor adducts include:

Deoxyadenosine (dA): BPDE alkylates the exocyclic N⁶ amino group of deoxyadenosine. pnas.orgpnas.org

Deoxycytidine (dC): Adducts with deoxycytidine are formed in smaller amounts. pnas.orgacs.org Research has shown that BPDE can alkylate deoxycytidine at both the exocyclic N⁴ amino group and the ring N-3 position. acs.org

The formation of multiple adducts with each base is possible, arising from reactions with different stereoisomers of BPDE or through both cis and trans addition from a single isomer. scispace.com In vitro studies have identified seven distinct adducts resulting from the reaction of BPDE with calf thymus DNA, corresponding to covalent linkages with deoxyguanosine, deoxyadenosine, and deoxycytidine. pnas.org The deoxyguanosine adducts were found to be the most prevalent, accounting for 92% of the total stable covalent adducts formed. scispace.com

Table 2: Identified Nucleoside Alkylation Sites for Benzo(a)pyrene-diol-epoxide (BPDE)

NucleosidePrimary Alkylation SiteOther Identified SitesReference
Deoxyguanosine (dG) Exocyclic N² amino groupN-7 (unstable adduct) nih.govpnas.org
Deoxyadenosine (dA) Exocyclic N⁶ amino group pnas.orgpnas.org
Deoxycytidine (dC) Exocyclic N⁴ amino groupRing N-3 position acs.org

The stability of BPDE-DNA adducts is a critical factor in their biological persistence and ultimate fate. The major adducts formed at the exocyclic amino groups of guanine (B1146940) and adenine (B156593) are relatively stable. mdpi.com However, BPDE also forms unstable adducts, particularly at the N-7 position of guanine. pnas.org

These unstable N-7 guanine adducts can lead to the spontaneous cleavage of the glycosidic bond, a process known as depurination , which creates an apurinic (AP) site in the DNA strand. pnas.orgnih.gov AP sites are non-coding lesions that can lead to mutations if not properly repaired. The kinetics of this process are characteristic of a multistep reaction, and the presence of apurinic sites in BPDE-alkylated DNA has been experimentally confirmed. nih.gov

In addition to spontaneous depurination, some BPDE-DNA adducts are alkali-sensitive, meaning they can be cleaved under high pH conditions. nih.gov It has been observed that approximately 1% of BPDE-DNA alkylation sites can rearrange and cause a strand break at neutral pH, a process that appears to be driven by depurination rather than the hydrolysis of phosphotriester bonds. nih.gov Furthermore, other alkali-labile sites can accumulate over time, potentially representing a rearrangement of the major N²-guanine adduct. nih.gov

Identification of Specific Nucleoside Alkylation Sites (e.g., deoxyguanosine, deoxyadenosine, deoxycytidine)

Research on Protein Adducts Involving this compound or its Derivatives

Studies using hamster embryo cells have shown that metabolites of benzo(a)pyrene and its dihydrodiols, including the 9,10-diol, bind to nuclear proteins. pnas.org There is a notable selectivity in this binding, with different metabolites targeting different protein fractions.

Specifically, research has indicated that the metabolite derived from 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (a precursor to the major DNA-binding BPDE) primarily targets histones H3 and H2A. pnas.org In contrast, the metabolite of 9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene heavily labels a protein with a mobility similar to histone H1, with less significant binding to other non-histone proteins. pnas.org

A proposed mechanism for the binding of the this compound metabolite to nuclear proteins involves its further metabolism to a "reverse" diol epoxide, specifically 9,10-dihydroxy-7,8-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene. pnas.org The formation of this vicinal diol epoxide is thought to be an intermediate step leading to the covalent modification of nuclear proteins. pnas.org This highlights that different metabolic pathways can lead to derivatives with distinct macromolecular targets, with the 7,8-diol pathway favoring DNA adduction and the 9,10-diol pathway potentially favoring protein adduction. pnas.org

Characterization of Adducts to Amino Acid Residues (e.g., histidine, lysine)

The reactive electrophilic metabolite of benzo(a)pyrene, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), is known to form covalent bonds with various nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins. mdpi.com While DNA adducts are the primary focus of carcinogenesis research, the formation of adducts with amino acid residues in proteins is also a significant consequence of BPDE exposure. These protein adducts can alter protein structure and function, contributing to cellular toxicity. Research has shown that BPDE can form adducts with serum proteins, and higher levels of these adducts have been detected in smokers compared to non-smokers. mdpi.com The primary targets for adduction in DNA are purine bases, particularly guanine. mdpi.comwikipedia.org The most common adduct is formed at the N2 position of guanine. mdpi.comwikipedia.org While specific studies detailing the in-depth characterization of BPDE adducts with histidine and lysine (B10760008) are less common in the provided search results, the general reactivity of BPDE towards nucleophilic sites suggests that the imidazole (B134444) ring of histidine and the epsilon-amino group of lysine would be potential targets for adduction.

Genotoxic Mechanisms Related to this compound-Derived Metabolites

The genotoxicity of benzo(a)pyrene is predominantly attributed to its ultimate metabolite, BPDE, which induces mutations and DNA damage, key events in chemical carcinogenesis.

BPDE is a potent inducer of gene mutations in human cells. nih.gov Studies have shown that BPDE treatment significantly increases the frequency of mutations at the hprt locus in human T-lymphocytes. nih.gov The primary type of mutation induced by BPDE is point mutations, specifically G:C to T:A transversions. nih.govnih.gov This mutational signature is considered characteristic of BPDE exposure. oup.com Research using the yeast functional assay to study p53 gene mutations found that BPDE predominantly caused G to T transversions. oup.com Further studies have indicated that BPDE-induced mutations can be influenced by the presence of other DNA damaging agents, such as UV radiation, which can lead to an increased mutation frequency. nih.govoup.com The presence of BPDE adducts in DNA can make it more susceptible to UV-induced single strand breaks and subsequent mutations. nih.govoup.com

Gene/Locus Cell Type Predominant Mutation Type Key Findings
hprtHuman T-lymphocytesPoint mutationsBPDE is a potent mutagen, with induced mutants showing normal restriction patterns, indicating point mutations. nih.gov
aprtChinese hamster ovary (CHO) cellsG:C-->T:A transversionsThe mutational spectrum of S9-activated benzo[a]pyrene (B130552) was not significantly different from that of BPDE, supporting BPDE as the ultimate carcinogenic metabolite. nih.gov
p53YeastG to T transversionsBPDE produced a different mutational hotspot spectrum in the yeast assay compared to human lung and skin cancers. oup.com
supFPlasmid DNAGC-->TA and GC-->CG transversionsCombined treatment of BPDE and UV radiation resulted in a higher mutation frequency than either agent alone. nih.govoup.com
HprtMouse fibroblastsG>T transversionsDNA polymerase eta is involved in the error-prone bypass of BPDE-induced DNA adducts, leading to mutations. plos.org

Exposure to BPDE triggers a robust DNA damage response in cells, centrally involving the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. aacrjournals.orgnih.govtandfonline.com Upon BPDE-induced DNA damage, p53 protein levels increase significantly. aacrjournals.orgtandfonline.comacs.org This accumulation of p53 is a critical step in the cellular response to genotoxic stress, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis. nih.gov

The activation of p53 subsequently induces the expression of p21. aacrjournals.orgtandfonline.comacs.org The p21 protein plays a crucial role in mediating the G1 cell cycle arrest. mdpi.comacs.org Studies have shown a dose-dependent increase in both p53 and p21 protein levels in human fibroblasts and mammary carcinoma cells following treatment with BPDE. aacrjournals.orgtandfonline.com The induction of p21 can occur in a p53-dependent manner, but some evidence suggests that p21 induction by BPDE might also have p53-independent components. aacrjournals.orgnih.gov However, cells with defective p53 function exhibit deficient removal of BPDE-DNA adducts, highlighting the importance of a functional p53 pathway in the repair of this type of DNA damage. aacrjournals.orgnih.gov Furthermore, repression of DNA repair genes has been observed following BPDE exposure, which is linked to a p53/p21-triggered irreversible cell cycle arrest, marking the onset of cellular senescence. nih.govoup.com

Cell Line Treatment p53 Response p21 Response Key Finding
Human Fibroblasts (p53-WT, p53-Mut, p53-Null)anti-BPDESignificant increase in p53-WT cells. aacrjournals.orgDose-dependent increase in all cell lines. aacrjournals.orgWild-type p53 is required for efficient global genomic repair of BPDE-DNA adducts. aacrjournals.orgnih.gov
MCF-7 (Human Mammary Carcinoma)anti-BPDEDose-dependent increase. tandfonline.comIncreased levels observed after p53 increase. tandfonline.comBPDE-induced DNA damage is recognized by a p53-dependent signal transduction pathway. tandfonline.com
Human FibroblastsBPDE + CadmiumAttenuated induction at higher cadmium concentrations. acs.orgDose-dependent decrease with cadmium. acs.orgCadmium impairs the p53 and p21 response to BPDE-induced DNA damage. acs.org
Human CellsBPDETriggers irreversible cell cycle arrest.p21-dependent E2F4/DREAM complex mediates repression of repair genes. nih.govRepression of DNA repair is an early event in BPDE-induced senescence. nih.govoup.com

Research on Mutation Induction in Genetic Material

Modulation of Cellular Signaling Pathways by Metabolites of this compound

The metabolites of this compound not only damage DNA but also actively modulate key cellular signaling pathways that govern cell fate decisions, including cell cycle, apoptosis, and cellular metabolism.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in the metabolism of benzo(a)pyrene. mdpi.comnih.gov Benzo(a)pyrene itself is a potent agonist for the AhR. nih.gov Upon binding to benzo(a)pyrene, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govjst.go.jp This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the induction of genes encoding metabolic enzymes, most notably cytochrome P450s like CYP1A1 and CYP1B1. mdpi.comnih.govpnas.org These enzymes are responsible for the metabolic activation of benzo(a)pyrene to its ultimate carcinogenic form, BPDE. mdpi.comdoi.org

Interestingly, research indicates that this compound itself can also activate transcription factor networks related to benzo(a)pyrene metabolism, including the AhR. nih.govd-nb.info This suggests a feed-forward mechanism where both the parent compound and its metabolites can drive the expression of the very enzymes that contribute to further metabolic activation. The activation of the AhR pathway is not sufficient on its own to cause the full spectrum of benzo(a)pyrene's toxic effects, as demonstrated by studies using the non-metabolized AhR ligand TCDD. aacrjournals.org This highlights the critical role of the metabolic products of benzo(a)pyrene in its carcinogenicity.

Metabolites of this compound, particularly BPDE, are potent inducers of programmed cell death, including apoptosis and the more recently described iron-dependent cell death mechanism, ferroptosis.

Apoptosis: Exposure of various cell types to BPDE leads to the induction of apoptosis. mdpi.comdoi.orgtandfonline.com This process is often characterized by the cleavage of poly(ADP-ribose)polymerase (PARP), DNA condensation, and the release of histone-associated DNA fragments into the cytosol. tandfonline.comnih.gov The apoptotic cascade initiated by BPDE can involve both the intrinsic (mitochondrial) and extrinsic caspase pathways. tandfonline.com In some cell lines, BPDE-induced apoptosis is associated with the upregulation of the pro-apoptotic protein Bak and the downregulation of anti-apoptotic Bcl-2 family members. tandfonline.comnih.gov The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway, leading to the activation of caspase-9 and subsequently caspase-3. doi.orgtandfonline.com Studies have shown that inhibitors of caspase-8 and caspase-9 can partially attenuate BPDE-induced apoptosis, confirming the involvement of both pathways. nih.gov The tumor suppressor p53 also plays a role, with wild-type p53 sensitizing cells to BPDE-induced apoptosis. tandfonline.comnih.gov

Ferroptosis: Recent research has uncovered that BPDE can also induce ferroptosis, a non-apoptotic form of programmed cell death characterized by iron-dependent lipid peroxidation. jst.go.jpnih.govnih.gov In neuroblastoma cells, BPDE has been shown to trigger ferroptosis, particularly with prolonged exposure or at higher concentrations. jst.go.jp This is associated with a redox imbalance, including the downregulation of Nrf2 and its target genes GPX4 and SLC7A11, which are crucial for antioxidant defense. jst.go.jp The suppression of ferroptosis with specific inhibitors like ferrostatin-1 and deferoxamine (B1203445) can rescue cells from BPDE-induced death. jst.go.jp Studies in mouse hippocampal neurons have also demonstrated that BPDE can induce ferroptosis by inhibiting the SLC7A11/GSH/GPX4 axis and causing iron metabolism disorders. jeom.org Furthermore, BPDE has been implicated in inducing ferroptosis in endothelial cells, potentially contributing to adverse pregnancy outcomes. nih.gov

Cell Type Programmed Cell Death Pathway Key Mechanistic Findings
H460 Human Lung Cancer CellsApoptosisInvolves both intrinsic and extrinsic caspase pathways, Bak induction, and is independent of Bcl-2. tandfonline.comnih.gov
16HBE Human Bronchiolar Epithelium CellsApoptosisMediated by the caspase-9 intrinsic mitochondrial pathway, involving ROS production and a decline in mitochondrial membrane potential. doi.org
Swan 71 Human Trophoblast CellsApoptosisInvolves increased pro-apoptotic proteins (p53, Bak1), decreased anti-apoptotic protein (Bcl-2), and disruption of mitochondrial dynamics. nih.gov
SH-SY5Y Human Neuroblastoma CellsApoptosis and FerroptosisBPDE induces apoptosis, but at higher doses or longer exposure times, it triggers ferroptosis through redox imbalance. jst.go.jpnih.gov
Mouse Hippocampal Neuron HT22 CellsFerroptosisInduced by inhibition of the SLC7A11/GSH/GPX4 axis and iron metabolism disorder. jeom.org
Human Umbilical Vein Endothelial Cells (HUVECs)FerroptosisBPDE upregulates free Fe2+ and promotes lipid peroxidation, leading to ferroptosis and suppressed angiogenesis. nih.gov

Research into Altered DNA Methylation Patterns

The metabolic activation of Benzo(a)pyrene (BaP) leads to the formation of reactive intermediates, including diols and diol epoxides, which have significant implications for cellular epigenetic machinery. Research has demonstrated that BaP and its metabolites can induce profound changes in DNA methylation, a critical mechanism for controlling gene expression. These alterations can manifest as either a general decrease in methylated cytosines across the genome (global hypomethylation) or as targeted increases and decreases in methylation at specific gene promoter regions (gene-specific hyper- or hypomethylation). researchgate.netnih.gov The mechanisms underlying these changes are complex and involve direct interference with the DNA methylation process and the enzymes that regulate it. frontiersin.org

Conversely, BaP exposure has also been linked to hypermethylation of specific gene promoters. This can occur through various mechanisms, including the induction of oxidative stress and the alteration of pathways that regulate DNMT expression and activity. researchgate.net The effect of BaP on DNA methylation is highly dependent on the cell type, the concentration of the compound, and the specific gene being investigated. researchgate.net For example, research on zebrafish embryos exposed to BaP revealed a significant decrease in global DNA methylation. nih.gov Specifically, the promoter of the vasa gene was hypomethylated by 17%, leading to a 33% increase in its expression. nih.gov However, the same study found no significant methylation changes in the CpG islands of cancer-related genes like rassf1 and tert. nih.gov

Long-term and ancestral exposure studies have further highlighted the lasting impact of these compounds on epigenetic patterns. Research in medaka fish demonstrated that ancestral BaP exposure led to heritable, transgenerational changes in DNA methylation in the vertebrae of F1 and F3 generations. nih.gov These findings suggest that epigenetic modifications induced by BaP metabolites can be passed down, potentially contributing to long-term health effects. nih.gov

The table below summarizes key research findings on the alteration of DNA methylation patterns by Benzo(a)pyrene and its metabolites.

Model System Compound Key Findings on DNA Methylation
Human Cell LinesBaP / BPDEInduces both hypo- and hypermethylation; BPDE adducts inhibit DNMT activity. encyclopedia.pubacs.orgtandfonline.com
Zebrafish (Danio rerio) EmbryosBaPCaused a 44.8% decrease in global DNA methylation; led to a 17% decrease in promoter methylation of the vasa gene. nih.gov
Medaka (Oryzias latipes)BaPAncestral exposure resulted in transgenerational (F1 and F3 generations) changes in DNA methylation in vertebrae, including both hyper- and hypomethylated regions. nih.gov
Murine Cell LinesBaPTreatment decreased the DNA 5-methylcytosine (B146107) content. nih.gov

The following table details the transgenerational DNA methylation changes observed in medaka vertebrae following ancestral exposure to BaP. nih.gov

Generation Differentially Methylated Regions (DMRs) Promoter Region DMRs Gene Body DMRs
F1 2093217 (118 hypermethylated, 99 hypomethylated)608 (342 hypermethylated, 266 hypomethylated)
F3 2396213 (102 hypermethylated, 111 hypomethylated)691 (336 hypermethylated, 355 hypomethylated)

These findings underscore the significant role of this compound and its subsequent metabolites as potent modifiers of the epigenome. The disruption of normal DNA methylation patterns is a key mechanistic pathway through which these compounds can exert lasting biological effects.

Advanced Analytical Methodologies in Benzo a Pyrene 9,10 Diol Research

Chromatographic Techniques for Separation and Quantification of Benzo(a)pyrene-9,10-diol and its Metabolites

Chromatography is the cornerstone of analytical efforts to isolate and measure this compound and its related compounds from intricate matrices. Both high-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, provide the necessary resolving power to separate these structurally similar molecules.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of benzo(a)pyrene metabolites. oup.com A common approach involves using a reversed-phase column, such as an Agilent Zorbax ODS-C18 column, with a gradient elution system. nih.gov For instance, a mobile phase consisting of 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.02% (v/v) formic acid (solvent A) and 5 mM ammonium acetate in methanol (B129727) with 0.02% (v/v) formic acid (solvent B) has been successfully employed. nih.gov The separation of various metabolites, including this compound, can be achieved by adjusting the gradient of the mobile phase. oup.comresearchgate.net

Detection of these separated compounds is frequently accomplished using ultraviolet (UV) and fluorescence detectors. UV detectors are often set at a wavelength of 254 nm to monitor the elution of benzo(a)pyrene metabolites. oup.comresearchgate.net However, fluorescence detection offers significantly higher sensitivity and selectivity for many of these compounds. The fluorescence of mononucleoside adducts derived from the binding of anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE I) to N6-deoxyadenosine is notably 10 to 100 times stronger than that of adducts with N2-deoxyguanosine, depending on the solvent composition. nih.gov This property allows for the quantification of low-yield BPDE-deoxyadenosine adducts through HPLC with fluorescence detection following enzymatic digestion of modified DNA. nih.gov The combination of HPLC with these detection methods is also effective in analyzing stable DNA adducts in various cell types. nih.gov

Interactive Table 1: HPLC Conditions for Benzo(a)pyrene Metabolite Analysis

Parameter Details Reference
Column Agilent Zorbax ODS-C18 (5 µm, 4.6 mm × 250 mm) nih.gov
Mobile Phase A 5 mM ammonium acetate in water with 0.02% (v/v) formic acid nih.gov
Mobile Phase B 5 mM ammonium acetate in methanol with 0.02% (v/v) formic acid nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV at 254 nm; Fluorescence (variable excitation/emission) oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful alternative for the separation and identification of benzo(a)pyrene metabolites, including this compound. nih.gov Prior to analysis, the hydroxylated metabolites are typically derivatized, often by trimethylsilylation, to increase their volatility and thermal stability. nih.govaacrjournals.org The separation of these derivatized compounds can be achieved on capillary columns such as Dexsil-300 or OV-1. nih.gov

Research has demonstrated the successful separation of seven different trimethylsilylated diols and four stereoisomeric 7,8,9,10-tetraols using these columns. nih.gov However, the separation of phenolic isomers can be more challenging, with some co-eluting. nih.gov One of the significant advantages of GC-MS is the ability to obtain detailed mass spectra for each separated component, which aids in their structural identification. nih.govaacrjournals.org For instance, the mass spectra of cis- and trans-7,8-diols are nearly identical, showing characteristic fragment ions at m/e 430, 340, 327, 191, 147, and 73, while the trans-9,10-diol exhibits a similar fragmentation pattern but with a base peak at m/e 73. aacrjournals.org It is important to note that some derivatives, such as diol-epoxides, can be unstable under silylation conditions and may be detected as their breakdown products. nih.gov

Interactive Table 2: GC-MS Analysis of Benzo(a)pyrene Derivatives

Parameter Details Reference
Derivatization Trimethylsilylation nih.govaacrjournals.org
Columns Dexsil-300, OV-1 nih.gov
Separated Compounds Seven diols, four stereoisomeric tetraols nih.gov
Detection Mass Spectrometry nih.govaacrjournals.org

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Fluorescence)

Mass Spectrometry-Based Approaches for Adduct Characterization

Mass spectrometry is an indispensable tool for the characterization of DNA and protein adducts formed from reactive metabolites of benzo(a)pyrene. Its high sensitivity and ability to provide structural information are critical for identifying these biomarkers of exposure and damage.

High-Resolution Tandem Mass Spectrometry (HRMS/MS), often coupled with liquid chromatography, is a state-of-the-art technique for the detection and characterization of benzo(a)pyrene-derived adducts. nih.govnih.gov This methodology offers exceptional sensitivity and selectivity, enabling the identification of adducts at very low levels in biological samples. nih.gov For example, an LC-ESI-MS/MS method using high-resolution/accurate mass analysis has been developed to detect ultratrace levels of the BPDE-N2-dG adduct in human lung DNA. nih.gov This method achieved a remarkable limit of detection of 1 attomole on-column, which corresponds to approximately one adduct per 10^11 nucleotides. nih.gov

HRMS/MS is also employed to identify adducts to proteins, such as serum albumin. nih.gov By analyzing adducts to amino acids like histidine and lysine (B10760008), researchers can assess exposure to benzo(a)pyrene. nih.gov The use of HPLC columns with specific stationary phases, such as pentafluorophenyl, can resolve different stereoisomers of the adducts prior to mass spectrometric analysis. nih.gov This level of detail is crucial for linking specific exposures to biological effects.

Targeted mass spectrometry approaches, such as selected reaction monitoring (SRM), are highly effective for quantifying specific, known adducts. nih.govacs.org The most widely studied DNA adduct of benzo(a)pyrene is formed between its diol epoxide metabolite and the exocyclic amino group of deoxyguanosine (dG). nih.gov This adduct, (+)-N2-10S-(7R,8S,9R-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene)-yl)-2'-deoxyguanosine (BPDE-dG), is considered a key biomarker of benzo(a)pyrene-induced carcinogenesis. nih.gov

LC-MS/MS methods have been developed for the sensitive detection of BPDE-N2dG adducts. acs.org These methods typically involve the enzymatic digestion of DNA to deoxynucleosides, followed by solid-phase extraction to enrich the adducted nucleosides before analysis. acs.org The use of stable isotope-labeled internal standards, such as [15N5]B[a]PDE-N2dG, allows for accurate quantification. acs.org Such targeted methods have been used to detect and quantify BPDE-N2dG adducts in various tissues, including mouse liver and human lung, with detection limits in the range of a few adducts per 10^8 to 10^11 nucleotides. nih.govacs.org

High-Resolution Tandem Mass Spectrometry (HRMS/MS) for DNA and Protein Adducts

Chiral Analytical Techniques for Stereoisomeric Discrimination

The stereochemistry of benzo(a)pyrene metabolites and their adducts plays a critical role in their biological activity. Therefore, analytical methods that can distinguish between different stereoisomers are essential. Chiral analytical techniques are employed to separate and identify these enantiomeric and diastereomeric forms.

One approach involves the use of chiral HPLC columns. These columns contain a chiral stationary phase that interacts differently with the enantiomers of a compound, leading to their separation. This technique has been used for the separation of enantiomers of benzo(a)pyrene diol epoxides and their precursors. Another strategy is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomeric products have different physical properties and can often be separated using standard, non-chiral chromatography. For example, the optical purity of benzo[a]pyrene (B130552) diol epoxide has been established by converting it to an aminotriol and then reacting it with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate to form diastereoisomeric glucosylthiourea derivatives, which are then resolved by reversed-phase HPLC. rsc.org The ability to resolve stereoisomers is crucial, as studies have shown that different stereoisomers of benzo[a]pyrene diol epoxide adducts can have distinct conformations in DNA and varying biological consequences. pnas.org

Chiral HPLC for Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a cornerstone technique for the separation of the enantiomers of this compound and its derivatives. nih.govbujnochem.comresearchgate.netasm.org The ability to resolve these stereoisomers is critical because they often exhibit different biological activities and carcinogenic potentials. researchgate.net

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for this purpose. bujnochem.comlcms.cz These phases can be either coated or immobilized onto the silica (B1680970) support. lcms.cz Immobilized phases offer greater stability and compatibility with a broader range of solvents, which can enhance selectivity. lcms.cz For instance, columns packed with (R)-N-(3,5-dinitrobenzoyl)phenylglycine or (S)-N-(3,5-dinitrobenzoyl)leucine have been successfully used to resolve enantiomers of benzo[a]pyrene diol-epoxides. nih.gov The separation is typically monitored using UV-visible absorption or fluorescence detection. nih.govresearchgate.net

The choice of mobile phase is also a critical parameter in achieving optimal separation. Normal phase, reversed-phase, and polar organic modes can be employed, often with unique selectivities for different enantiomers. lcms.cz For example, a mobile phase of hexane (B92381) and ethanol (B145695) has been used with an amylose-based CSP to separate chiral compounds. Research has also demonstrated the separation of BaP-7,8,9,10-tetraol and Phe-1,2,3,4-tetraol enantiomers using chiral HPLC. nih.gov

Table 1: Examples of Chiral Stationary Phases for Benzo(a)pyrene Metabolite Separation

Chiral Stationary Phase (CSP)TypeTypical AnalytesReference
(R)-N-(3,5-dinitrobenzoyl)phenylglycinePirkle-typeBenzo[a]pyrene diol-epoxide enantiomers nih.gov
(S)-N-(3,5-dinitrobenzoyl)leucinePirkle-typeBenzo[a]pyrene diol-epoxide enantiomers nih.gov
Amylose tris(3,5-dimethylphenylcarbamate)Polysaccharide (Coated/Immobilized)Wide range of chiral compounds bujnochem.com
Cellulose tris(3,5-dimethylphenylcarbamate)Polysaccharide (Coated/Immobilized)Wide range of chiral compounds bujnochem.com
Cyclodextrin-based phasesMacrocyclicEnantiomers, diastereomers, structural isomers researchgate.net
Pentafluorophenyl stationary phaseFluorinated(+)-anti-benzo[a]pyrene diol epoxide adducts mdpi.com

Spectroscopic Methods in Stereochemical Elucidation

Spectroscopic techniques are indispensable for determining the absolute configuration and conformation of this compound enantiomers and their adducts.

Circular Dichroism (CD) Spectroscopy is particularly powerful for assigning the absolute configuration of chiral molecules. nih.govnih.gov The sign of the CD bands at specific wavelengths can be correlated with a particular stereochemistry. nih.govpnas.org For instance, a strong negative CD band at 279 nm has been shown to be diagnostic for the 10R configuration in certain deoxyguanosine adducts. nih.gov Similarly, for some adducted oligonucleotides, positive long-wavelength bands indicate a 10R configuration, while negative bands suggest a 10S configuration. pnas.orgpnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure of these compounds in solution. pnas.orgnih.gov Two-dimensional NMR studies can reveal the relative orientation of the pyrene (B120774) and base rings in DNA adducts, as well as the conformation of the tetrahydro benzo-ring. pnas.orgnih.gov For example, NMR has been used to show that BPDE-dG adducts can either reside in the minor groove of DNA or intercalate with base displacement, depending on the stereochemistry. pnas.org

Table 2: Spectroscopic Data for Stereochemical Assignment

Spectroscopic TechniqueKey FindingCompound TypeReference
Circular Dichroism (CD)Negative band at 279 nm correlates with 10R configuration.O(6)-protected N2-dG adducts nih.gov
Circular Dichroism (CD)Positive long-wavelength bands for 10R, negative for 10S.Adducted oligonucleotides pnas.org
Nuclear Magnetic Resonance (NMR)Confirmed relative stereochemistry of diol epoxide diastereomers.Racemic BaP DE-1 and DE-2 nih.gov
Nuclear Magnetic Resonance (NMR)Distinguished between minor groove and intercalated conformations.BPDE-dG adducts in DNA pnas.org

Immunochemical Methods for Adduct Detection (e.g., Immunoassays)

Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA), are highly sensitive techniques for detecting and quantifying DNA adducts formed from benzo[a]pyrene diol epoxides. nih.govnih.govoup.comresearchgate.net These assays utilize antibodies that specifically recognize the BPDE-DNA adducts. nih.govcornell.edu

Different types of immunoassays have been developed, including competitive ELISAs with colorimetric or fluorescent endpoints and ultrasensitive enzyme radioimmunoassays (USERIA). nih.gov A highly sensitive chemiluminescence immunoassay (CIA) has also been developed, with a low limit of detection, making it suitable for human biomonitoring. oup.com These methods have been applied to measure adduct levels in various biological samples, including white blood cells and serum. nih.govresearchgate.netcornell.edu

Interlaboratory comparisons have highlighted the importance of standardizing antisera and assay conditions to ensure data comparability. nih.gov The sensitivity of these assays allows for the detection of adducts at levels as low as a few femtomoles per microgram of DNA. nih.gov Commercial ELISA kits are also available for the rapid detection of BPDE-DNA adducts in biological samples. researchgate.netmybiosource.com

Table 3: Comparison of Immunoassay Techniques for BPDE-DNA Adducts

Immunoassay TypeDetection MethodKey FeaturesApplicationReference
Competitive ELISAColorimetric/FluorescenceStandardization of antisera is crucial.Interlaboratory comparison nih.gov
Ultrasensitive Enzyme Radioimmunoassay (USERIA)RadioactiveHigh sensitivity.Interlaboratory comparison nih.gov
Chemiluminescence Immunoassay (CIA)ChemiluminescenceLow limit of detection (~1.5 adducts/10⁹ nucleotides).Human biomonitoring oup.com
ELISA KitColorimetric (450 nm)Rapid detection with calibration standards.Analysis of DNA from white blood cells researchgate.netmybiosource.com
Capillary Electrophoresis (CE) ImmunoassayLaser-Induced Fluorescence (LIF)Fast, cost-efficient, specific, and sensitive.Detection in mononuclear white blood cells nih.gov

Isotopic Labeling Strategies in Mechanistic Studies

Isotopic labeling is a powerful tool for tracing the metabolic pathways of benzo[a]pyrene and quantifying the formation of specific adducts. nih.govacs.org Both stable isotopes (e.g., ¹³C, ¹⁵N) and radioisotopes (e.g., ³H, ¹⁴C) are employed in these studies. nih.govnih.govnih.govoup.com

Stable isotope labeling coupled with mass spectrometry allows for direct quantitative analysis of adducts at specific sites in DNA sequences. nih.govacs.org For example, by incorporating ¹⁵N-labeled deoxyguanosine into specific codons of genes like K-ras and p53, researchers can precisely measure the formation of N²-BPDE-dG lesions at those positions. nih.govacs.org This approach provides valuable insights into the sequence-specific reactivity of BPDE.

Radioisotopes like ¹⁴C and ³H are used to track the pharmacokinetics, metabolism, and distribution of benzo[a]pyrene and its metabolites in vivo. nih.govoup.comoup.comosti.gov Accelerator Mass Spectrometry (AMS) can measure attomolar concentrations of ¹⁴C-labeled compounds, enabling studies in humans at environmentally relevant doses. nih.govresearchgate.net These studies have shown extensive metabolism of benzo[a]pyrene following oral administration, with a significant portion of the compound being converted to polar metabolites. osti.govresearchgate.net

Table 4: Applications of Isotopic Labeling in Benzo(a)pyrene Research

IsotopeAnalytical TechniqueResearch FocusKey FindingsReference
¹⁵NHPLC-ESI-MS/MSSite-specific DNA adduct formation in K-ras and p53 genes.Quantified N²-BPDE-dG formation at specific guanine (B1146940) bases. nih.govacs.org
¹³CLC-APCI-MS/MSQuantitation of B[a]P metabolite profiles in human lung cells.All three major metabolic pathways contribute to B[a]P metabolism. nih.gov
¹⁴CAccelerator Mass Spectrometry (AMS)Pharmacokinetics of B[a]P in humans at low doses.Extensive first-pass metabolism; bay region tetrols and dihydrodiols predominate in plasma. nih.govosti.govresearchgate.net
³HRadiolabeling/ImmunoassayValidation of immunoassay for BPDE-DNA adducts.Quantitative recovery of adducts is achievable by immunoassay. nih.govoup.com
¹⁴CHPLC-Radiometric DetectionMetabolism of B[a]P in cell culture.Identification of various B[a]P metabolites. oup.com

Challenges and Future Directions in Benzo a Pyrene 9,10 Diol Research

Comprehensive Elucidation of the Enzymatic Systems Governing Benzo(a)pyrene-9,10-diol Metabolism and its Derivatives

A primary challenge lies in fully identifying and characterizing the complete network of enzymes responsible for the metabolism of this compound (B(a)P-9,10-diol). While it is known that dihydrodiols are metabolites of B(a)P, the precise enzymatic pathways that handle the B(a)P-9,10-diol isomer are less defined compared to the more extensively studied B(a)P-7,8-diol. nih.govoup.com

Future research must focus on a multi-pronged approach. The initial formation of B(a)P-9,10-diol arises from the action of microsomal epoxide hydrolase (mEH) on the B(a)P-9,10-epoxide. oup.com The subsequent metabolism of this diol is critical. While Cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, are known to metabolize B(a)P and its dihydrodiol derivatives, their specific roles and efficiencies in converting B(a)P-9,10-diol into further metabolites require more detailed investigation. nih.govtheabcjournal.com For instance, studies have shown that while B(a)P-7,8-diol is a prime substrate for conversion to the highly mutagenic diol epoxide, B(a)P-9,10-diol shows little to no mutagenic activity, even in the presence of an active monooxygenase system. nih.gov

Another class of enzymes, the aldo-keto reductases (AKRs), has been identified as playing a role in the metabolic activation of PAH trans-dihydrodiols. acs.org It is crucial to determine the extent to which AKRs, such as AKR1A1 and members of the AKR1C family, contribute to the oxidation of B(a)P-9,10-diol and how their activity compares to that of the CYP enzymes under various physiological conditions. acs.org

Furthermore, Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are vital for detoxification by converting diols and other metabolites into more polar, excretable conjugates. nih.govepa.gov A significant research gap exists in understanding the specific UGT and SULT isozymes that target B(a)P-9,10-diol and its downstream metabolites. Elucidating the kinetics and substrate specificity of these enzymes is essential for a complete picture of its detoxification and clearance.

Table 1: Key Enzymatic Systems in B(a)P-9,10-diol Metabolism

Enzyme Family Specific Enzymes Primary Role in B(a)P Metabolism Relevance to B(a)P-9,10-diol
Phase I Enzymes
Cytochrome P450 (CYP) CYP1A1, CYP1A2, CYP1B1 Oxidation of B(a)P and its dihydrodiols. nih.govtheabcjournal.com Further oxidation of B(a)P-9,10-diol.
Aldo-Keto Reductase (AKR) AKR1A1, AKR1C1-1C4 Oxidation of PAH trans-dihydrodiols. acs.org Potential alternative pathway for B(a)P-9,10-diol oxidation.
Epoxide Hydrolase (EH) microsomal EH (mEH) Hydrolysis of epoxides to form dihydrodiols. oup.com Formation of B(a)P-9,10-diol from B(a)P-9,10-epoxide.
Phase II Enzymes
UDP-Glucuronosyltransferase (UGT) Various isozymes Conjugation with glucuronic acid for detoxification. epa.gov Detoxification of B(a)P-9,10-diol and its metabolites.

In-depth Investigation of the Biological Significance of this compound-Derived Adducts and their Specific Mutational Signatures

The ultimate carcinogenic effects of B(a)P are largely attributed to the formation of covalent DNA adducts by its reactive metabolites. mdpi.com The most studied of these is the adduct formed by benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which preferentially binds to guanine (B1146940) bases in DNA. nih.govmdpi.com This binding can lead to characteristic G→T transversion mutations, which are considered a mutational signature for B(a)P exposure and are found in key genes like TP53 in smoking-related lung cancers. nih.gov

A significant challenge is to determine whether B(a)P-9,10-diol can be metabolized to a diol epoxide that forms distinct DNA adducts and, if so, to characterize their biological impact. While the B(a)P-7,8-diol pathway is well-established as the primary route to the ultimate carcinogen, the potential for a B(a)P-9,10-diol-11,12-epoxide to form and react with DNA cannot be entirely dismissed without further investigation. inchem.org

Future research should focus on synthesizing potential adducts derived from a B(a)P-9,10-diol epoxide and using them as standards to search for their presence in biological systems exposed to B(a)P. If such adducts are found, their stability, repair kinetics by cellular mechanisms like nucleotide excision repair, and their specific miscoding potential during DNA replication must be thoroughly investigated. Studies have shown that the presence of BPDE adducts can increase the frequency of mutations from other DNA damaging agents like UV radiation, suggesting complex interactions. nih.govresearchgate.net It would be crucial to explore if adducts from B(a)P-9,10-diol exhibit similar synergistic effects.

DNA sequencing technologies can be employed to define the specific mutational spectra generated by any identified B(a)P-9,10-diol-derived adducts. This would clarify whether they contribute to the known B(a)P mutational signature or produce a unique one, which could have important implications for molecular epidemiology and cancer etiology.

Table 2: Mutational Signatures of B(a)P Metabolites

Metabolite Primary DNA Adduct Common Mutational Signature Associated Genes
anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) Binds to N² of deoxyguanosine (dG). nih.govacs.org G→T transversions. nih.gov TP53, KRAS. nih.gov

Development of Ultrasensitive Analytical Tools for Low-Level Metabolite and Adduct Detection in Complex Biological Matrices

A major hurdle in assessing human exposure and risk is the extremely low concentration of B(a)P metabolites and their DNA adducts in accessible biological samples like blood, urine, or tissue biopsies. nih.govnih.gov This necessitates the development of analytical methods with exceptional sensitivity and specificity.

Significant progress has been made using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org One advanced LC-ESI-MS/MS method has achieved a limit of detection of 1 attomole (amol) for the BPDE-N²-dG adduct, corresponding to approximately one adduct per 10¹¹ nucleotides in human lung DNA. nih.govnih.gov This level of sensitivity surpasses older methods like ³²P-postlabeling. nih.govnih.gov

Future efforts must be directed towards adapting and refining these ultrasensitive methods to specifically target and quantify B(a)P-9,10-diol and its unique metabolites and potential adducts. This involves synthesizing analytical standards, including stable isotope-labeled internal standards, for accurate quantification. acs.org The challenge lies in separating and distinguishing the B(a)P-9,10-diol-derived products from the much more abundant isomers, such as those from the B(a)P-7,8-diol pathway, within complex biological matrices. epa.gov High-resolution mass spectrometry will be instrumental in this regard. nih.gov The development of immunoassays, such as ELISAs using specific antibodies, could also provide a complementary, high-throughput screening method for detecting adducts or antibodies against them in human serum. pnas.org

Application of Systems Biology and "Omics" Approaches to Map Global Cellular Responses to this compound Exposure

To move beyond the study of single endpoints, systems biology approaches are needed to understand the global cellular perturbations caused by B(a)P-9,10-diol. Toxicogenomics, which analyzes changes in gene expression (transcriptomics), can provide a comprehensive map of the cellular pathways affected by exposure. tandfonline.com

Future research should utilize "omics" technologies to profile the cellular response specifically to B(a)P-9,10-diol. This would involve:

Transcriptomics: Using DNA microarrays or RNA-sequencing to identify genes and pathways whose expression is altered by B(a)P-9,10-diol. plos.org This could reveal novel mechanisms of toxicity beyond direct DNA adduction, such as the induction of oxidative stress, inflammation, or disruption of metabolic pathways. frontiersin.orgnih.gov

Proteomics: Analyzing changes in the cellular proteome to identify proteins that are differentially expressed or post-translationally modified upon exposure. This can provide insights into the functional consequences of the transcriptomic changes.

Metabolomics: Profiling the full spectrum of small-molecule metabolites to understand how B(a)P-9,10-diol perturbs cellular metabolism.

Addressing Inter-species and Inter-individual Variability in this compound Metabolism and its Implications for Comparative Toxicology

Extrapolating toxicity data from animal models to humans is a persistent challenge in toxicology, largely due to metabolic differences between species. unl.edu Likewise, significant inter-individual variability in metabolic capacity exists within the human population, driven by genetic polymorphisms in metabolic enzymes (e.g., CYPs, UGTs, AKRs), lifestyle factors, and co-exposures. mdpi.comnih.gov

Future research must systematically investigate inter-species differences in the enzymatic pathways that metabolize B(a)P-9,10-diol. Comparative studies using liver or tissue microsomes from different species (e.g., rats, mice, pigs, and humans) can quantify differences in the rates of formation and detoxification of B(a)P-9,10-diol and its derivatives. unl.edu For example, one study comparing ovarian microsomes found significant differences in the rate of B(a)P metabolism across various species. unl.edu

Within the human population, studies are needed to identify how genetic variants in key enzymes affect B(a)P-9,10-diol metabolism. This can be achieved through in vitro experiments using recombinant enzymes expressing different genetic variants or through association studies in human populations that link specific genotypes to biomarker levels. Understanding this variability is critical, as it can explain why some individuals may be more susceptible to the toxic effects of B(a)P exposure than others. nih.gov This knowledge is essential for developing more personalized and accurate risk assessments.

Q & A

Q. Key Methodological Insight :

  • Use rat liver microsomes or human bronchial explants to model metabolism.
  • High-pressure liquid chromatography (HPLC) with UV/fluorescence detection is critical for separating and quantifying dihydrodiol isomers.

Basic: What analytical methods are validated for quantifying Benzo[a]pyrene-9,10-diol in biological matrices?

Quantification requires high sensitivity due to low endogenous concentrations. Reverse-phase HPLC coupled with fluorescence detection is widely used, achieving correlation coefficients of 1.000 for BaP-9,10-diol in standard curves, indicating excellent linearity. For complex matrices (e.g., liver homogenates), solid-phase extraction or matrix solid-phase dispersion enhances recovery. Isotope-labeled standards (e.g., BaP-9,10-diol-d10) improve accuracy by correcting for matrix effects.

Q. Example Protocol :

Extraction : Use dichloromethane:methanol (3:1) to isolate metabolites.

Derivatization : N-acetylcysteine (NAC) at pH 10 stabilizes reactive intermediates.

Detection : HPLC with a C18 column, gradient elution (acetonitrile/water + 0.1% formic acid), and fluorescence detection (λexem = 344/398 nm).

Advanced: How does the mutagenic potential of BaP-9,10-diol compare to its 7,8-diol counterpart?

While BaP-7,8-diol is a well-established precursor to the 7,8-diol-9,10-epoxide (BPDE) , a potent mutagen and carcinogen, BaP-9,10-diol exhibits lower direct mutagenicity. Key differences:

  • Metabolic Activation : BaP-7,8-diol undergoes further CYP-mediated epoxidation to form BPDE, which binds DNA at guanine N2 positions. In contrast, BaP-9,10-diol forms unstable epoxides that rapidly hydrolyze or react with nucleophiles (e.g., glutathione), reducing DNA adduct formation.
  • Mutagenicity Assays : In Chinese hamster V79 cells, BPDE induces 2000-fold higher mutation frequencies than BaP-9,10-diol derivatives.

Q. Methodological Resolution :

  • Use stereoselective synthesis of diol epoxides to isolate isomers.
  • Compare mutagenicity via Ames test or mammalian cell mutation assays (e.g., 8-azaguanine resistance).

Advanced: What experimental strategies resolve contradictions in DNA adduct profiles between in vitro and in vivo models?

Discrepancies arise from differences in metabolic activation (e.g., CYP isoform expression) and DNA repair efficiency. For example:

  • In vitro : BaP-9,10-diol forms minor adducts in human bronchial explants, whereas in vivo rodent studies show adducts linked to alveolar tumors.
  • Resolution Strategies :
    • DNA Adduct Mapping : Use <sup>32</sup>P-postlabeling or mass spectrometry to characterize adducts.
    • Fluorescence Spectroscopy : Monitor structural changes in DNA-BaP-9,10-diol complexes (e.g., quenching of pyrene fluorescence upon intercalation).
    • Repair Assays : Test adduct persistence using nucleotide excision repair (NER) -deficient cell lines.

Advanced: How do stereochemical and stability factors influence experimental design for studying BaP-9,10-diol derivatives?

The anti/syn configurations of diol epoxides critically impact reactivity. For example:

  • Anti-BPDE (7β,8α-dihydroxy-9α,10α-epoxide) forms stable adducts with DNA, whereas syn-BPDE isomers are less reactive.
  • BaP-9,10-diol derivatives are prone to hydrolysis in aqueous buffers (t1/2 < 1 hr at pH 7.4), necessitating:
    • Low-temperature incubation (e.g., 4°C) to slow degradation.
    • Trapping agents (e.g., NAC) to stabilize intermediates.

Q. Experimental Workflow :

Synthesize stereoisomers via microsomal metabolism of racemic dihydrodiols.

Characterize stability via kinetic studies (HPLC monitoring).

Validate adduct formation using isotope dilution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.